molecular formula C13H11N3O4S B221032 N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B221032
M. Wt: 305.31 g/mol
InChI Key: NQJRJYSYGFQZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as HOBt, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of organic chemistry. HOBt is a sulfonamide derivative of benzimidazole and is widely used as a coupling reagent in peptide synthesis.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in peptide synthesis involves the activation of the carboxyl group of the amino acid. N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide reacts with the carboxyl group to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has no known biochemical or physiological effects as it is primarily used as a chemical reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several advantages as a coupling reagent in peptide synthesis. It is a highly efficient reagent, and its use results in high yields of peptide products. It is also compatible with a wide range of amino acids and has a low tendency to form side products. However, N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not suitable for use in the synthesis of peptides with acid-sensitive amino acids such as aspartic acid and glutamic acid.

Future Directions

For the use of N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide include the synthesis of cyclic peptides, the development of new methodologies for peptide synthesis, and the synthesis of peptidomimetics.

Synthesis Methods

N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be synthesized by the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine in the presence of sulfuric acid. The resulting 4-hydroxyphenylbenzimidazole is then treated with chlorosulfonic acid to obtain the sulfonamide derivative, N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is widely used in peptide synthesis as a coupling reagent. It is used to activate the carboxyl group of amino acids, which facilitates the formation of peptide bonds. N-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is also used in the synthesis of amides and esters. In addition, it has been used in the synthesis of various bioactive molecules such as antibiotics, antitumor agents, and antiviral agents.

properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C13H11N3O4S/c17-9-3-1-8(2-4-9)16-21(19,20)10-5-6-11-12(7-10)15-13(18)14-11/h1-7,16-17H,(H2,14,15,18)

InChI Key

NQJRJYSYGFQZQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)O

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)O

Origin of Product

United States

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